L-Citrulline-2,3,3,4,4,5,5-d7 (CAS 2483831-24-7) is a stable isotope-labeled (SIL) internal standard featuring a +7 Da mass shift relative to endogenous L-citrulline. As a critical biomarker for urea cycle disorders, nitric oxide metabolism, and intestinal function, precise quantification of L-citrulline in complex biological matrices (such as plasma, urine, and dried blood spots) is essential. Procurement of this specific d7 isotopologue is driven by its high isotopic purity (typically ≥98 atom % D) and the non-exchangeable nature of its carbon-bound deuterium atoms, which ensure robust, reproducible performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .
Substituting L-Citrulline-d7 with unlabeled L-citrulline or lower-labeled analogs (such as L-Citrulline-d2 or d4) fundamentally compromises quantitative accuracy in mass spectrometry. Unlabeled standards cannot correct for matrix-induced ion suppression or enhancement because they cannot be differentiated from endogenous analytes. While L-Citrulline-d4 offers a +4 Da shift, it remains susceptible to trace isotopic cross-talk from the natural M+4 envelope of highly concentrated endogenous citrulline in clinical samples. Furthermore, if generic standards place deuterium labels on exchangeable heteroatoms (N or O) rather than the carbon backbone, the isotopic label can be lost during aqueous extraction or acidic derivatization, leading to erratic internal standard signals and batch quantification failure [1].
In LC-MS/MS workflows, L-Citrulline-d7 utilizes a distinct Multiple Reaction Monitoring (MRM) transition (typically m/z 183.2 → 166.1), providing a +7 Da precursor mass shift compared to the endogenous L-citrulline transition (m/z 176.1 → 159.1). This wide mass separation completely bypasses the natural M+1 to M+4 isotopic envelope of the endogenous molecule. In contrast, d2 or d4 analogs can suffer from minor signal overlap when endogenous citrulline concentrations are highly elevated in pathological samples, requiring complex mathematical corrections. The d7 compound ensures a zero-background internal standard signal, directly improving the limit of quantification (LOQ) [1].
| Evidence Dimension | Precursor Mass Shift & Isotopic Interference |
| Target Compound Data | L-Citrulline-d7 (+7 Da, m/z 183.2, 0% natural isotope overlap) |
| Comparator Or Baseline | L-Citrulline-d4 (+4 Da, m/z 180.1, potential M+4 overlap) |
| Quantified Difference | 3 Da additional mass clearance eliminating high-concentration baseline elevation |
| Conditions | LC-MS/MS MRM analysis of clinical plasma/DBS extracts |
A +7 Da mass shift guarantees that endogenous analyte spikes do not artificially inflate the internal standard signal, ensuring pristine calibration curves for procurement-driven clinical diagnostics.
The procurement value of L-Citrulline-d7 lies heavily in its specific labeling pattern: all seven deuterium atoms are covalently bonded to the carbon backbone (positions 2, 3, 4, and 5). Unlike generic deuterated standards that may place labels on exchangeable amine or hydroxyl groups, the carbon-bound deuteriums in L-Citrulline-d7 exhibit zero hydrogen/deuterium (H/D) exchange when exposed to aqueous biological matrices, acidic precipitation buffers (e.g., 0.1% formic acid), or elevated temperatures during sample drying. This yields an isotopic purity retention of ≥98 atom % D throughout the entire analytical workflow .
| Evidence Dimension | H/D Exchange Rate in Aqueous Matrix |
| Target Compound Data | L-Citrulline-2,3,3,4,4,5,5-d7 (0% label loss during aqueous extraction) |
| Comparator Or Baseline | Heteroatom-labeled standards (>50% label loss in protic solvents) |
| Quantified Difference | Complete retention of isotopic mass vs. rapid degradation to unlabeled mass |
| Conditions | Aqueous extraction and protein precipitation with formic acid/methanol |
Non-exchangeable labeling ensures the internal standard concentration remains exactly as spiked, preventing catastrophic quantification errors during routine laboratory processing.
In Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, L-Citrulline-d7 exhibits identical physicochemical properties and retention times to endogenous L-citrulline. When processing complex matrices like dried blood spots (DBS) or precision-cut liver slices, matrix components cause severe ion suppression at the electrospray ionization (ESI) source. Because L-Citrulline-d7 co-elutes perfectly with the target analyte, it experiences the exact same degree of ion suppression, allowing the peak area ratio (Analyte/IS) to remain perfectly linear across a wide dynamic range. Structural analogs or generic amino acid standards elute at different times and fail to correct for these localized matrix effects [1].
| Evidence Dimension | Matrix Effect Correction (Linearity) |
| Target Compound Data | L-Citrulline-d7 (Maintains R² > 0.99 despite ion suppression) |
| Comparator Or Baseline | Generic structural analogs (Fails to correct localized ESI suppression) |
| Quantified Difference | 100% normalization of matrix-induced signal variation |
| Conditions | HILIC-MS/MS of dried blood spots and liver tissue homogenates |
Perfect co-elution is mandatory for clinical labs to pass strict validation guidelines when analyzing highly variable biological samples, directly driving the procurement of exact isotopologues.
L-Citrulline-d7 is the premier internal standard procured for LC-MS/MS panels quantifying citrulline in dried blood spots (DBS). Its +7 Da mass shift ensures zero interference from endogenous citrulline, enabling accurate diagnosis of argininosuccinic aciduria and other urea cycle defects [1].
Procured for stable isotope dilution assays to accurately measure the arginine-to-citrulline ratio in plasma. The non-exchangeable carbon-bound deuterium labels guarantee stable quantification during complex sample preparation, making it a critical biomarker tool for endothelial dysfunction research [2].
Utilized in clinical research to quantify plasma citrulline levels, which serve as a highly specific, non-invasive biomarker for functional enterocyte mass in short bowel syndrome or radiation-induced enteropathy. The perfect co-elution properties of L-Citrulline-d7 correct for the severe matrix effects commonly found in these pathological samples [1].